molecular formula C13H12FNO B175573 1-[4-(4-Fluorophenoxy)phenyl]methanamine CAS No. 179057-32-0

1-[4-(4-Fluorophenoxy)phenyl]methanamine

Cat. No. B175573
M. Wt: 217.24 g/mol
InChI Key: ZQTJTARQSZTPGD-UHFFFAOYSA-N
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Description

“1-[4-(4-Fluorophenoxy)phenyl]methanamine” is a chemical compound with the molecular formula C13H12FNO . It has a molecular weight of 217.24 . The IUPAC name for this compound is (4-((4-fluorophenoxy)methyl)phenyl)methanamine .


Molecular Structure Analysis

The InChI code for “1-[4-(4-Fluorophenoxy)phenyl]methanamine” is 1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of “1-[4-(4-Fluorophenoxy)phenyl]methanamine” is 317.5±32.0 °C and its predicted density is 1.179±0.06 g/cm3 . The compound’s pKa is predicted to be 9.15±0.10 .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) is pivotal in developing chemosensors for a variety of analytes, including metal ions, anions, and neutral molecules. DFP-based compounds have demonstrated high selectivity and sensitivity, indicating potential utility in detecting and quantifying environmental and biological analytes. The versatility of DFP derivatives underscores their significance in chemical sensing applications, opening avenues for the development of novel sensors with enhanced performance characteristics (Roy, 2021).

Cytochrome P450 Inhibitors

Selective inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in understanding drug metabolism and predicting drug-drug interactions. Knowledge of the selectivity and potency of these inhibitors assists in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, contributing to safer and more effective therapeutic strategies (Khojasteh et al., 2011).

Neurochemistry and Neurotoxicity Studies

The neurochemical effects and potential neurotoxicity of MDMA and related compounds have been extensively studied. Insights into the acute and long-term effects of these substances on serotonin levels and tryptophan hydroxylase activity contribute to our understanding of their impact on the central nervous system, with implications for therapeutic use and harm reduction (Mckenna & Peroutka, 1990).

Synthesis of Bioactive Compounds

The development of efficient synthetic routes for bioactive compounds, such as 2-fluoro-4-bromobiphenyl, highlights the importance of chemical synthesis in the production of pharmaceuticals and other compounds with therapeutic potential. Advances in synthetic methodologies facilitate the manufacture of key intermediates and active pharmaceutical ingredients (APIs), underscoring the role of organic synthesis in drug development (Qiu et al., 2009).

Safety And Hazards

The compound is classified under GHS07 and GHS05 hazard categories . The hazard statements associated with it are H302, H335, H315, and H318 . Precautionary measures include P264, P280, P302+P352, P321, P332+P313, P362, P280, P305+P351+P338, P310, P264, P270, P301+P312, P330, and P501 .

Future Directions

The future directions for “1-[4-(4-Fluorophenoxy)phenyl]methanamine” are not specified in the retrieved data. The potential applications and research directions would depend on the specific properties and activities of this compound .

properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTJTARQSZTPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397480
Record name 1-[4-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenoxy)phenyl]methanamine

CAS RN

179057-32-0
Record name 4-(4-Fluorophenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179057-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4-fluorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-fluorophenoxy)phenyl]methanamine
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